molecular formula C17H21N B3252248 1,5-Diphenylpentan-1-amine CAS No. 21493-12-9

1,5-Diphenylpentan-1-amine

Cat. No.: B3252248
CAS No.: 21493-12-9
M. Wt: 239.35 g/mol
InChI Key: KIASLMCWDJBDHO-UHFFFAOYSA-N
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Description

1,5-Diphenylpentan-1-amine is an organic compound with the molecular formula C17H19N It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a pentane chain with phenyl groups at the 1 and 5 positions

Scientific Research Applications

1,5-Diphenylpentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Diphenylpentan-1-amine is not specified in the searched resources. The mechanism of action would depend on the specific context in which the compound is used .

Future Directions

The future directions for the use and study of 1,5-Diphenylpentan-1-amine are not specified in the searched resources. The potential applications and research directions would depend on the specific properties and reactivity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenylpentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1,5-Diphenylpentan-1-one: A ketone analog with similar structural features but different reactivity.

    1,5-Diphenylpent-2-en-1-one: An unsaturated analog with a double bond in the pentane chain.

    3-Hydroxy-1,5-Diphenylpentan-1-one: A hydroxylated analog with an additional hydroxyl group.

Uniqueness

1,5-Diphenylpentan-1-amine is unique due to its amine functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the amino group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1,5-diphenylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13,17H,7-8,11,14,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIASLMCWDJBDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCC(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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